molecular formula C8H12N2O2S B2416768 1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 65960-01-2

1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2416768
CAS No.: 65960-01-2
M. Wt: 200.26
InChI Key: NZGAVEGIJYAIPY-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound with a unique structure that includes a diazinane ring and a sulfanylidene group

Properties

IUPAC Name

1-(2-methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h5H,3-4H2,1-2H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGAVEGIJYAIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-methylpropan-1-amine with a suitable thiocarbonyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazinane ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The diazinane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted diazinane derivatives.

Scientific Research Applications

1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The sulfanylidene group plays a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-1-ol: A related compound with a similar alkyl group but different functional groups.

    1,3-Diazinane-4,6-dione: A compound with a similar diazinane ring but lacking the sulfanylidene group.

    Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.

Uniqueness

1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of both the diazinane ring and the sulfanylidene group, which confer distinct chemical and biological properties

Biological Activity

1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as buthalital, is a compound that belongs to the class of 5,5-disubstituted derivatives of 2-thiobarbituric acid. It has garnered attention for its potential biological activities and pharmacological applications.

Chemical Structure and Properties

The chemical formula for buthalital is C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S. Its structure features a planar pyrimidine ring and is characterized by the presence of a sulfanylidene group. The compound exhibits a monoclinic crystal system with specific dimensions and properties:

PropertyValue
Molecular Weight240.32 g/mol
Density1.260 Mg/m³
Crystal SystemMonoclinic (P21/n)
Cell Parametersa = 8.7271 Å
b = 11.6521 Å
c = 12.5400 Å
β = 96.539°
Volume1266.89 ų
Z4

Pharmacological Effects

Butalital has been studied for its sedative and hypnotic properties, making it relevant in the context of sleep disorders and anxiety treatment. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through GABAergic pathways.

  • Sedative Effects : Clinical studies have demonstrated that butalital can induce sedation and reduce anxiety levels in patients, similar to other barbiturates.
  • Hypnotic Properties : It has been used in various formulations for its ability to facilitate sleep onset and maintenance.

Case Studies

Several case studies have illustrated the effectiveness of buthalital in clinical settings:

  • Case Study 1 : A study involving patients with insomnia showed that administration of buthalital resulted in significant improvements in sleep quality compared to a placebo group.
  • Case Study 2 : In patients undergoing surgical procedures, buthalital was used as part of the anesthetic regimen, contributing to reduced preoperative anxiety and enhanced postoperative recovery.

Research Findings

Recent research has focused on the structural characteristics and interactions of buthalital with biological targets:

  • Hydrogen Bonding : The compound forms hydrogen bonds that contribute to its stability and biological activity. Studies have shown that these interactions are crucial for its sedative effects.
  • Comparative Studies : Research comparing buthalital with other barbiturates indicates that while it shares similar pharmacological properties, its side effect profile may differ, warranting further investigation into its safety and efficacy.

Q & A

Q. How is 1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione synthesized, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous 1,3,5-triazinane-2,4-dithiones are synthesized via refluxing thiourea derivatives with carbonyl compounds in glacial acetic acid, followed by recrystallization . Key parameters include:

  • Temperature control : Maintaining reflux conditions (e.g., 120°C) to ensure complete reaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during recrystallization .
  • Stoichiometric ratios : Precise molar ratios of reactants minimize byproducts.
  • Purification : Column chromatography or fractional crystallization enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, particularly its sulfur-containing functional groups?

Methodological Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify alkyl and heterocyclic moieties. 33S^{33}\text{S} NMR (if accessible) confirms sulfanylidene groups .
  • FT-IR : Peaks near 1150–1250 cm1^{-1} indicate C=S stretching vibrations.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and confirms sulfur coordination geometry .

Q. How can researchers assess the environmental fate of this compound in abiotic compartments?

Methodological Answer: Follow the framework from long-term environmental studies (e.g., Project INCHEMBIOL) :

  • Partitioning experiments : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation.
  • Hydrolysis studies : Conduct pH-dependent stability tests (e.g., 4–10 pH range) under controlled temperatures.
  • Photodegradation : Expose to UV light and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer: Link experimental data to computational models:

  • Density Functional Theory (DFT) : Calculate transition states for sulfanylidene group reactions (e.g., tautomerization) .
  • Molecular dynamics : Simulate solvent effects on reaction pathways.
  • Conceptual alignment : Use existing theories (e.g., Hard-Soft Acid-Base theory) to predict nucleophilic attack sites .

Q. What experimental designs resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer: Employ factorial designs to isolate variables:

  • Factor screening : Vary temperature, pH, and solvent polarity in a 2k^k factorial setup .
  • Response Surface Methodology (RSM) : Optimize conditions for stability using central composite designs .
  • Cross-lab validation : Replicate studies with standardized protocols (e.g., OECD guidelines) to reduce inter-lab variability .

Q. How can researchers evaluate ecological risks posed by this compound under real ecosystem conditions?

Methodological Answer: Adapt methodologies from Project INCHEMBIOL :

  • Tiered testing : Start with acute toxicity assays (e.g., Daphnia magna LC50_{50}), then progress to chronic exposure models.
  • Mesocosm studies : Simulate ecosystem-level impacts by introducing the compound into controlled aquatic or soil systems.
  • Probabilistic risk assessment : Combine exposure models (e.g., fugacity) with species sensitivity distributions .

Q. What advanced analytical strategies address challenges in quantifying trace metabolites of this compound in biological matrices?

Methodological Answer:

  • Hybrid chromatography : Use UPLC-MS/MS with ion-pairing reagents to separate polar metabolites .
  • Isotope dilution : Employ 34S^{34}\text{S}-labeled analogs as internal standards for precise quantification.
  • Metabolomics workflows : Integrate untargeted LC-HRMS with pathway analysis tools (e.g., MetaboAnalyst) .

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